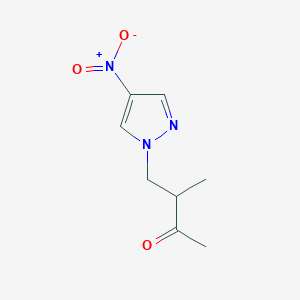

3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a chemical compound with the molecular formula C8H11N3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 4-nitro-1H-pyrazole under specific conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-methyl-4-(4-amino-1H-pyrazol-1-yl)butan-2-one .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one typically involves multi-step reactions that may include the use of various reagents and catalysts. For instance, the synthesis can be achieved through the reaction of a suitable pyrazole derivative with a ketone under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Applications in Medicinal Chemistry

- Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that modifications in the pyrazole ring can enhance activity against various bacterial strains, making this compound a candidate for further investigation as an antimicrobial agent .

- Anti-inflammatory Properties : Pyrazole derivatives have been explored for their anti-inflammatory effects. The presence of the nitro group in this compound may contribute to its potential as an anti-inflammatory agent through modulation of inflammatory pathways .

- Cancer Research : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The specific mechanisms by which this compound may act on cancer cells are still under investigation but could involve apoptosis induction or cell cycle arrest .

Applications in Agrochemicals

The compound may also have applications in agricultural chemistry as a potential pesticide or herbicide. The nitro group is often associated with increased biological activity against pests and pathogens. Research into similar pyrazole compounds has demonstrated effectiveness in controlling various agricultural pests, suggesting that this compound could be developed for similar uses .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory activities; potential anti-cancer effects |

| Agrochemicals | Possible use as pesticides or herbicides based on structural activity relationships |

Case Study 1: Antimicrobial Efficacy

A study investigated various pyrazole derivatives against multiple bacterial strains, demonstrating that modifications to the structure significantly influenced antimicrobial activity. The results indicated that compounds with nitro groups showed enhanced efficacy compared to those without.

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to evaluate the anti-inflammatory properties of pyrazole derivatives. The results suggested that certain derivatives could inhibit pro-inflammatory cytokine production, highlighting the therapeutic potential of compounds like this compound.

Mecanismo De Acción

The mechanism of action of 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-methyl-4-(4-amino-1H-pyrazol-1-yl)butan-2-one: A reduced form of the compound with an amino group instead of a nitro group.

3-methyl-4-(4-chloro-1H-pyrazol-1-yl)butan-2-one: A derivative with a chloro group.

3-methyl-4-(4-methyl-1H-pyrazol-1-yl)butan-2-one: A derivative with a methyl group.

Uniqueness

What sets 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one apart is its nitro group, which imparts unique reactivity and potential biological activities. The presence of the nitro group allows for various chemical transformations, making it a valuable intermediate in organic synthesis .

Actividad Biológica

3-Methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one, with the CAS number 942852-81-5, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N3O3. It features a pyrazole ring, which is known for its diverse biological activities. The compound is classified as an irritant, highlighting the need for careful handling in laboratory settings .

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety often exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In vitro studies demonstrated that various synthesized pyrazole compounds exhibited activity against a range of bacterial strains, including E. coli and Bacillus subtilis. For example, one derivative showed promising results with an inhibition rate comparable to standard antibiotics at a concentration of 40 µg/mL .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of pyrazole-based compounds. For instance, some derivatives were found to have IC50 values indicating effective scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Certain pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : These compounds can downregulate the production of pro-inflammatory cytokines.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | Pyrazole Derivatives | Anti-inflammatory | Up to 85% inhibition of TNF-α at 10 µM |

| Burguete et al. (2015) | 1-acetyl-3,5-diphenylpyrazole | Antimicrobial | Effective against E. coli and Bacillus subtilis |

| Recent Studies (2022) | Various Pyrazole Derivatives | Antioxidant | IC50 values ranging from 4.67 μg/mL to higher concentrations |

Propiedades

IUPAC Name |

3-methyl-4-(4-nitropyrazol-1-yl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-6(7(2)12)4-10-5-8(3-9-10)11(13)14/h3,5-6H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYUKRNZHMMHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.